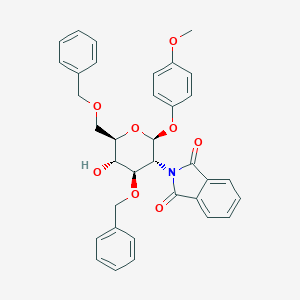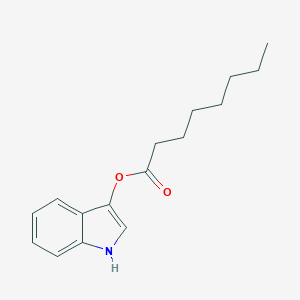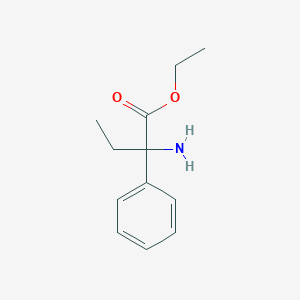
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has shown promising results in preclinical studies. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability.
Wirkmechanismus
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. By inhibiting GABA-AT, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine increases the levels of GABA in the brain, leading to a reduction in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been shown to increase GABA levels in the brain and to reduce neuronal excitability. This leads to a reduction in seizure activity and anxiety-like behavior in animal models. Additionally, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been shown to decrease the reinforcing effects of drugs of abuse, suggesting a potential role in addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine is that it has a high selectivity for GABA-AT, which reduces the risk of off-target effects. Additionally, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has shown good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine is that it has low water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine. One area of interest is the potential therapeutic applications of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine in neurological disorders, such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the pharmacokinetic properties of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine and to develop more efficient methods of administration. Finally, there is a need for more studies on the safety and efficacy of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine in humans, as most of the current research has been conducted in animal models.
Synthesemethoden
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine can be synthesized using a modified version of the Strecker synthesis. The reaction involves the condensation of cyclohexanone, 4-fluorobenzaldehyde, and ammonia to form 4-cyclohexyl-4-hydroxy-2-butanone. The resulting compound is then reacted with piperidine and propargyl bromide to form 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine can reduce seizure activity and increase the threshold for seizures in animal models of epilepsy. Additionally, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been shown to reduce anxiety-like behavior in rodents and to decrease the reinforcing effects of drugs of abuse, suggesting a potential role in addiction treatment.
Eigenschaften
CAS-Nummer |
127471-25-4 |
|---|---|
Produktname |
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine |
Molekularformel |
C21H28FNO |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
1-cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H28FNO/c22-20-12-10-19(11-13-20)21(24,18-8-3-1-4-9-18)14-7-17-23-15-5-2-6-16-23/h10-13,18,24H,1-6,8-9,15-17H2 |
InChI-Schlüssel |
XXQIFONNLHEHLF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O |
Kanonische SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O |
Synonyme |
1-(4-cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine 4-fluorohexbutinol 4-fluorohexbutinol, (R)-isomer 4-fluorohexbutinol, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)









![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)


